N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(6-Methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl amide derivative characterized by a carboxamide group at the para position of the biphenyl scaffold and a 6-methylpyridin-2-yl substituent on the amide nitrogen. The 6-methylpyridine group introduces both steric and electronic effects, distinguishing it from analogues with cycloalkyl, aryl, or other heterocyclic substituents.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-6-5-9-18(20-14)21-19(22)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCZDUXHPLQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-methylpyridin-2-ylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl carboxamides exhibit diverse biological activities depending on substituents at the amide nitrogen and biphenyl core. Below is a comparative analysis of key analogues:
Structural and Physicochemical Properties
*Estimated based on pyridine logP (~0.8) and methyl group contribution.
†Estimated using fragment-based methods.
‡Calculated from cycloalkyl substituent contributions.
Key Observations:
- Polarity : The 6-methylpyridin-2-yl group in the target compound provides moderate polarity compared to cycloalkyl (e.g., cyclooctyl, logP ~5.0) or aryl (e.g., 3-ethylphenyl, logP ~4.2) substituents. Its logP is comparable to acetylphenyl derivatives (logP ~3.0) but higher than unsubstituted pyridine analogues .
- The 6-methylpyridine group balances moderate bulk with hydrogen-bonding capability.
- Synthetic Accessibility : The target compound can be synthesized via amide coupling, similar to analogues in and , using 6-methylpyridin-2-amine and biphenyl-4-carbonyl chloride. Yields (~50–80%) align with typical procedures .
Pharmacokinetic Considerations
- Solubility : The 6-methylpyridine group enhances aqueous solubility compared to cycloalkyl analogues (e.g., compound 7, logSw ≈-4.5) but is less soluble than acetylphenyl derivatives (logSw ≈-3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
